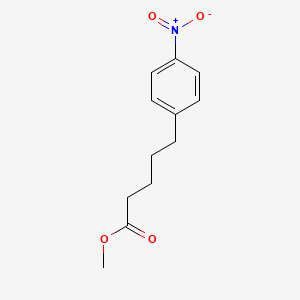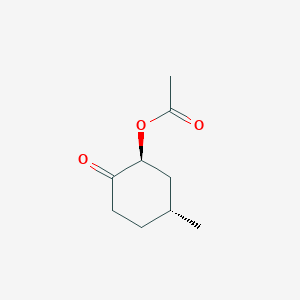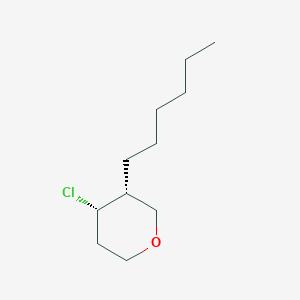
(3R,4S)-4-Chloro-3-hexyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-Chloro-3-hexyloxane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a chlorine atom attached to the fourth carbon of a hexyloxane ring, with specific (3R,4S) stereochemistry, making it an intriguing subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Chloro-3-hexyloxane typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the halohydrin formation followed by intramolecular nucleophilic substitution. For example, starting from a suitable alkene, the compound can be synthesized via epoxidation followed by ring-opening with hydrochloric acid under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain precise control over reaction conditions. The use of chiral catalysts or auxiliaries is crucial to ensure high enantiomeric purity, which is essential for the compound’s applications in various industries.
化学反応の分析
Types of Reactions
(3R,4S)-4-Chloro-3-hexyloxane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while oxidation with mCPBA forms an epoxide.
科学的研究の応用
(3R,4S)-4-Chloro-3-hexyloxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
作用機序
The mechanism by which (3R,4S)-4-Chloro-3-hexyloxane exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
- (3R,4S)-4-Chloro-3-methylcyclohexene
- (3R,4S)-4-Chloro-3-methoxycyclohexane
Uniqueness
(3R,4S)-4-Chloro-3-hexyloxane is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Conclusion
This compound is a compound of significant interest in various fields of scientific research and industry. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in these areas.
特性
CAS番号 |
61639-03-0 |
|---|---|
分子式 |
C11H21ClO |
分子量 |
204.73 g/mol |
IUPAC名 |
(3R,4S)-4-chloro-3-hexyloxane |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-10-9-13-8-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |
InChIキー |
ILPIHWCXPSMXMX-MNOVXSKESA-N |
異性体SMILES |
CCCCCC[C@@H]1COCC[C@@H]1Cl |
正規SMILES |
CCCCCCC1COCCC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


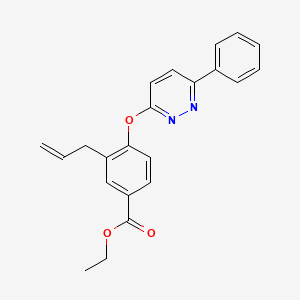
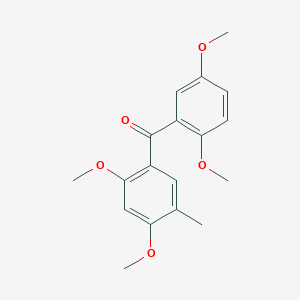

![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
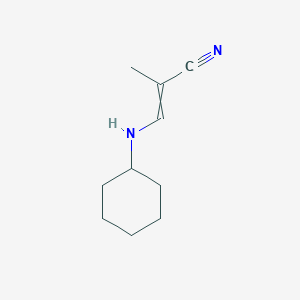
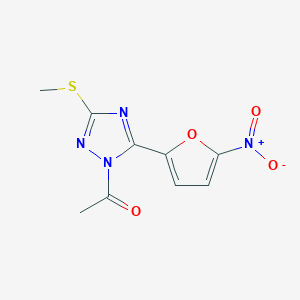

![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
